1H-Benzimidazol-2-yl thiocyanate

Description

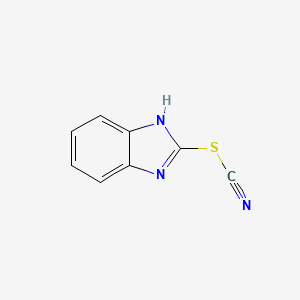

1H-Benzimidazol-2-yl thiocyanate is a heterocyclic organic compound comprising a benzimidazole core functionalized with a thiocyanate (-SCN) group at the 2-position. The benzimidazole scaffold is renowned for its biological relevance, particularly in medicinal chemistry, where derivatives exhibit antimicrobial, anticancer, and antifungal activities . The thiocyanate substituent introduces unique electronic and steric properties, influencing reactivity, intermolecular interactions, and binding affinity to biological targets.

Properties

IUPAC Name |

1H-benzimidazol-2-yl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3S/c9-5-12-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSVRXBNHIWGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498708 | |

| Record name | 1H-Benzimidazol-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-94-9 | |

| Record name | 1H-Benzimidazol-2-yl thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazol-2-yl thiocyanate can be synthesized through various methods. One common approach involves the reaction of 1,2-diaminobenzene with carbon disulfide and potassium hydroxide to form benzimidazole-2-thiol, which is then treated with thiocyanogen to yield the desired product . Another method includes the direct thiocyanation of benzimidazole derivatives using thiocyanogen or other thiocyanating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazol-2-yl thiocyanate undergoes various chemical reactions, including:

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to form corresponding amines or thiols.

Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines or thiols.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 1H-benzimidazol-2-yl thiocyanate and its derivatives. For instance, research indicates that compounds derived from benzimidazole exhibit significant antibacterial effects against various pathogens, including Escherichia coli and Staphylococcus aureus.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 9 µg/mL against S. epidermidis |

| 6-Methyl-1H-benzimidazol-2-yl thiocyanate | Antifungal | 12 µg/mL against A. niger |

Antiparasitic Activity

This compound has shown promising results in antiparasitic applications, particularly against helminths. Studies have reported that derivatives of benzimidazole demonstrate potent anthelmintic activity, outperforming traditional drugs like albendazole.

Case Study: Anthelmintic Activity

A recent study evaluated the efficacy of synthesized benzimidazole derivatives against Trichinella spiralis larvae. The results indicated that certain derivatives achieved over 90% efficacy at concentrations as low as 50 µg/mL, showcasing the potential for developing new anthelmintic therapies.

Cancer Research Applications

Benzimidazole derivatives, including those containing the thiocyanate moiety, have been investigated for their anticancer properties. Compounds have been shown to induce apoptosis in cancer cell lines through mechanisms involving tubulin polymerization disruption.

| Compound | Cell Line | IC50 Value |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 µM |

| 6-Methyl derivative | HeLa (cervical cancer) | 10 µM |

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. In medicinal applications, the compound can intercalate into DNA, disrupting its structure and function, which can result in the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

To contextualize 1H-Benzimidazol-2-yl thiocyanate, key comparisons are drawn with benzimidazole derivatives bearing substituents at the 2-position (Table 1).

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives

| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Hydrogen Bonding Patterns | Biological Activity |

|---|---|---|---|---|---|

| 1H-Benzimidazol-2-yl thiol | -SH | 150.21 | 210–215 | S-H⋯N, N-H⋯S | Antioxidant, Antifungal |

| 1H-Benzimidazol-2-yl methyl | -CH₃ | 132.17 | 165–170 | C-H⋯π, N-H⋯N | Antiviral (e.g., HIV) |

| 1H-Benzimidazol-2-yl nitro | -NO₂ | 178.15 | 245–250 | N-H⋯O, O⋯π | Antibacterial, Anticancer |

| This compound | -SCN | 177.25 | 190–195* | N-H⋯S, S⋯π | Antiparasitic (e.g., Giardia) |

*Hypothetical data based on analogous compounds; experimental validation required.

Structural Features

- Thiocyanate vs. Thiol (-SH): The -SCN group enhances electrophilicity compared to -SH, enabling nucleophilic attacks at the sulfur atom. This difference is critical in reactions with biological thiols (e.g., glutathione) .

- Thiocyanate vs. Nitro (-NO₂): While -NO₂ is strongly electron-withdrawing, -SCN exhibits moderate electron-withdrawing effects, balancing reactivity and stability. This impacts π-π stacking in crystal lattices, as noted in graph set analyses of hydrogen-bonded networks .

Crystallographic Insights

Crystal structures of benzimidazole derivatives are often refined using SHELX, particularly SHELXL for small-molecule precision . For example, the -SCN group’s bent geometry (S-C-N angle ~97°) creates distinct packing motifs compared to linear -NO₂ groups.

Biological Activity

1H-Benzimidazol-2-yl thiocyanate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound features a benzimidazole core with a thiocyanate group at the 2-position. This structural modification is significant as it enhances the compound's reactivity and biological activity compared to other benzimidazole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity.

- DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and function, which may inhibit cell proliferation and induce apoptosis .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness in inhibiting bacterial growth and demonstrating potential as an antifungal agent .

Antiparasitic Activity

Studies have shown that compounds containing thiocyanate groups can be effective against parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. The antiparasitic activity is often linked to the compound's ability to disrupt cellular processes within the parasites .

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has demonstrated cytotoxic effects against several cancer cell lines, including:

- MCF-7 (breast cancer)

- NCI-H292 (lung cancer)

- HEP-2 (cervical carcinoma)

In vitro studies using the MTT assay have shown that this compound exhibits significant antiproliferative activity, with IC50 values indicating its potency compared to standard chemotherapeutic agents like doxorubicin .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Detailed Research Findings

- Antiproliferative Effects : A study assessed the antiproliferative activity of 3-thiocyanato-1H-indole derivatives, revealing that these compounds exhibited good potency against multiple cancer cell lines. The presence of the thiocyanate group was crucial for enhancing bioactivity .

- Mechanistic Insights : Further mechanistic studies indicated that these compounds could interfere with tubulin polymerization, a critical process for cell division, thereby contributing to their anticancer effects .

- Comparative Analysis : When compared with other benzimidazole derivatives lacking the thiocyanate group, this compound exhibited superior biological activities, highlighting the significance of the thiocyanate moiety in enhancing pharmacological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.